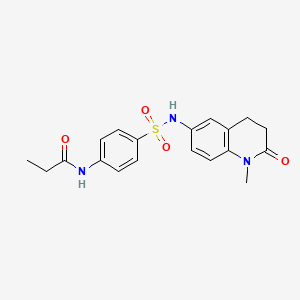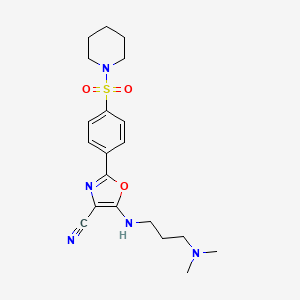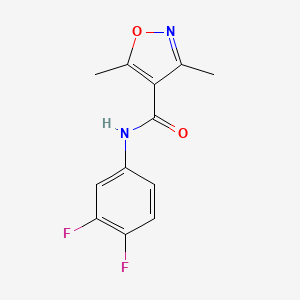
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-Difluorophenyl) 3-boronobenzamide” is a compound with the CAS Number: 1072946-15-6 and a molecular weight of 277.04 . It’s used in various applications due to its properties .
Synthesis Analysis
While specific synthesis information for “N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide” was not found, “3,4-Difluorophenyl isocyanate” is known to serve as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .Molecular Structure Analysis
The molecular structure of “N-(3,4-Difluorophenyl) 3-boronobenzamide” has a linear formula of C13H10BF2NO3 .Chemical Reactions Analysis
“3,4-Difluorophenyl isocyanate (DFPI)” is a versatile chemical compound with broad applications in various fields. It serves as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Difluorophenyl isocyanate” include a density of 1.2±0.1 g/cm3, a boiling point of 186.4±30.0 °C at 760 mmHg, and a molecular weight of 155.102 .科学的研究の応用
Polymer Synthesis and Material Science
One area of application involves the synthesis of aromatic polyamides containing ether linkages and pendant chains, leading to polymers with enhanced solubility and thermal stability. These materials are of interest due to their potential use in flexible films and high-performance fibers with significant thermal resistance (More, Pasale, & Wadgaonkar, 2010). Similarly, aromatic photoactive polyamides derived from novel dicarboxylic acids have been studied for their high yields, moderate viscosities, and potential in photoluminescence, showcasing their application in materials science, particularly in light-emitting devices (Mallakpour & Rafiee, 2007).
Organic Chemistry and Medicinal Chemistry
In organic chemistry, the synthesis and characterization of compounds for potential insecticidal activity have been explored, highlighting the chemical versatility and potential biological applications of isoxazole derivatives (Yu et al., 2009). Additionally, research into benzenesulfonamide derivatives for their antitumor activity and interaction with biological targets suggests a medicinal chemistry application. These studies involve the synthesis of novel compounds and their evaluation against various cancer cell lines, indicating the role of similar chemical structures in drug discovery and therapeutic applications (Fahim & Shalaby, 2019).
Supramolecular Chemistry
The study of supramolecular assemblies, such as those involving fluorophenyl groups, provides insights into the role of fluorine in molecular aggregation. This research is relevant for understanding the structural and electronic influences of fluorine substituents in chemical compounds, which can be critical for designing materials with specific properties (Mocilac, Osman, & Gallagher, 2016).
Advanced Material Applications
Research on organosoluble polyamides and polyimides based on fluorinated diamines shows the impact of chemical structure on solubility, thermal stability, and mechanical properties. Such materials are significant for advanced applications in aerospace, electronics, and coatings due to their exceptional performance characteristics (Liaw, Liaw, & Cheng, 2001).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-11(7(2)18-16-6)12(17)15-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBYWDHBZZUZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

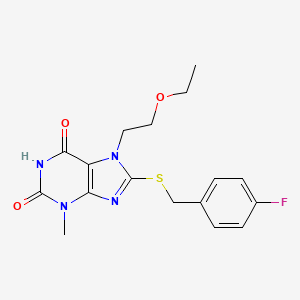

![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)
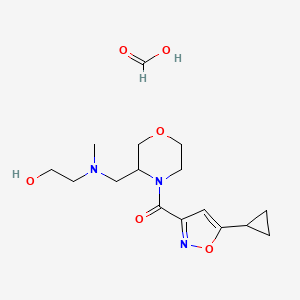
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2846608.png)
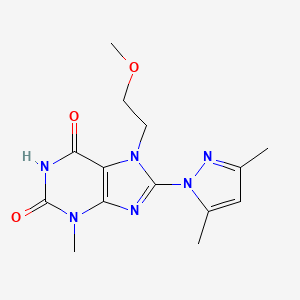
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)

